Benzenepropanamine, N-hydroxy-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
79204-89-0 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-(3-phenylpropyl)hydroxylamine |
InChI |
InChI=1S/C9H13NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 |
InChI Key |
FTEKLZONWYPLCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNO |
Origin of Product |
United States |
Synthetic Methodologies for N Hydroxylamines and Benzenepropanamine Derivatives
General Synthetic Routes to N-Hydroxylated Amines
N-Hydroxylated amines, or N-hydroxylamines, can be synthesized through several methodologies, primarily involving the reduction of nitrogen-containing functional groups or the direct oxidation of amines.
The reduction of nitro compounds and oximes represents a well-established and versatile approach to obtaining N-hydroxylamines. Careful selection of reducing agents and reaction conditions is paramount to prevent over-reduction to the corresponding primary amines.
Reduction of Nitro Compounds:
The partial reduction of nitroalkanes to N-alkylhydroxylamines can be achieved with high selectivity using various catalytic systems. For instance, the hydrogenation of nitroalkanes over supported palladium catalysts can yield N-alkylhydroxylamines. Similarly, Au/TiO2 nanoparticles have been employed for the selective reduction of nitroalkanes to N-alkylhydroxylamines google.com. Another approach involves the use of zinc dust in the presence of ammonium (B1175870) chloride for the reduction of aliphatic nitro compounds to their corresponding hydroxylamines wikipedia.org. The reaction is typically represented as:
R-NO₂ + 2 Zn + 4 NH₄Cl → R-NHOH + 2 ZnCl₂ + 4 NH₃ + H₂O wikipedia.org
For aromatic nitro compounds, catalytic reduction is also a primary method for producing phenylhydroxylamines and their derivatives mdpi.com. However, this process can be challenging as it tends to favor the formation of the thermodynamically more stable aromatic amines mdpi.com. Various strategies have been developed to enhance the selectivity towards N-aryl hydroxylamines, including the use of specific catalysts and reducing agents like hydrazine (B178648) mdpi.com.
| Starting Material | Reducing Agent/Catalyst | Product | Key Features |
| Nitroalkanes | Supported Palladium Catalysts | N-Alkylhydroxylamines | High selectivity can be achieved. |
| Nitroalkanes | Au/TiO₂ nanoparticles | N-Alkylhydroxylamines | Demonstrates the use of nanoparticle catalysis. google.com |
| Aliphatic Nitro Compounds | Zinc dust / NH₄Cl | N-Alkylhydroxylamines | A classic and effective method. wikipedia.org |
| Aromatic Nitro Compounds | Catalytic Hydrogenation | N-Arylhydroxylamines | Selectivity can be challenging. mdpi.com |
| Nitrobenzene | Zinc / NH₄Cl | N-Phenylhydroxylamine | A common laboratory preparation. wikipedia.org |
| Nitrobenzene | Hydrazine / Rhodium catalyst | N-Phenylhydroxylamine | An alternative hydrogenation method. wikipedia.org |
Reduction of Oximes:
The catalytic reduction of oximes is a direct and efficient pathway to synthesize hydroxylamine (B1172632) derivatives. This transformation, however, presents challenges such as the difficulty in reducing oximes and the potential for reductive cleavage of the weak N-O bond, leading to primary amine byproducts. Early methods involved platinum-based heterogeneous catalysts with hydrogen gas and a strong Brønsted acid. More recently, both metal-free and transition-metal-based homogeneous catalysts have been developed, offering high turnovers scielo.br. The selective hydrogenation of oximes over heterogeneous catalysts remains a significant area of research in synthetic organic chemistry for the production of both amines and hydroxylamines.
The direct oxidation of amines to N-hydroxylamines offers a more atom-economical route. This approach avoids the need for pre-functionalized starting materials like nitro compounds or oximes.
Recent advancements have led to complementary methods for the direct oxidation of secondary amines to N,N-dialkylhydroxylamines using urea-hydrogen peroxide (UHP) as the oxidant. One method employs 2,2,2-trifluoroethanol (B45653) (TFE) and a large excess of the amine, with product isolation facilitated by selective salt formation. A second, more stoichiometric approach utilizes hexafluoroacetone (B58046) as an additive google.comchemicalbook.comchemicalbook.com.
The oxidation of primary and secondary amines can lead to a variety of N-oxygenated products, with hydroxylamines being key intermediates that can be further oxidized to nitrones google.com. For primary aliphatic amines, N-oxidation is generally a minor pathway compared to other reactions google.com.
| Amine Type | Oxidant/Reagent | Product | Key Features |
| Secondary Amines | Urea-Hydrogen Peroxide (UHP) / 2,2,2-trifluoroethanol (TFE) | N,N-Dialkylhydroxylamines | Requires excess amine; selective salt formation for isolation. google.comchemicalbook.comchemicalbook.com |
| Secondary Amines | Urea-Hydrogen Peroxide (UHP) / Hexafluoroacetone | N,N-Dialkylhydroxylamines | 1:1 stoichiometry between oxidant and amine. google.comchemicalbook.comchemicalbook.com |
| Primary/Secondary Amines | Various Oxidizing Agents | N-Hydroxylamines | Can be intermediates to other N-oxygenated products. google.com |
Methodologies for the Preparation of Benzenepropanamine, N-hydroxy-
While specific literature detailing the direct synthesis of Benzenepropanamine, N-hydroxy- (also known as N-(3-phenylpropyl)hydroxylamine) is not abundant, its preparation can be inferred from the general synthetic routes for N-hydroxylamines.
A plausible synthetic pathway would involve the partial reduction of 3-phenyl-1-nitropropane. This could be achieved using controlled catalytic hydrogenation with a suitable catalyst, such as a supported palladium or platinum catalyst, under conditions optimized to favor the formation of the hydroxylamine over the corresponding amine, 3-phenylpropan-1-amine. Alternatively, chemical reducing agents like zinc dust in the presence of ammonium chloride could be employed.
Another potential route is the direct oxidation of 3-phenylpropan-1-amine. This would require a selective oxidizing agent that can introduce a hydroxyl group onto the nitrogen atom without leading to over-oxidation or other side reactions.
Advanced Synthetic Strategies for 3-Hydroxy-N-methyl-3-phenyl-propylamine (Fluoxetine Precursor)
3-Hydroxy-N-methyl-3-phenyl-propylamine is a crucial intermediate in the synthesis of Fluoxetine (B1211875). Various synthetic strategies have been developed, utilizing a range of starting materials and involving multi-step chemical transformations.
Several key starting materials can be employed for the synthesis of this fluoxetine precursor, each with its own synthetic route.
Propiophenone (B1677668) and its Derivatives: One common approach starts with a 3-substituted propiophenone (where the substituent can be a halogen, dialkylamine, amino, or ethoxycarbonyl group). This is followed by a reduction of the ketone to a secondary alcohol, and subsequent conversion to 3-Hydroxy-N-methyl-3-phenyl-propylamine chemicalbook.comchemicalbook.com. A related method involves the Mannich reaction of acetophenone (B1666503) (a close analog of propiophenone) with paraformaldehyde and methylamine (B109427) hydrochloride to yield 3-(methylamino)-1-phenylpropan-1-one, which is then reduced to the target amino alcohol patsnap.comwilkes.edu.
β-Bromophenylacetone: Although less commonly cited, β-bromophenylacetone could potentially be used. A possible route would involve the reaction with methylamine to form the corresponding β-amino ketone, followed by reduction of the ketone to the desired amino alcohol.
Benzoylacetonitrile: A patented process for the synthesis of fluoxetine starts from benzoylacetonitrile. This process involves the reduction of the nitrile and ketone functionalities to produce the corresponding amino alcohol. The amine can then be carbamoylated, followed by further chemical transformations to yield the fluoxetine precursor google.com.
Epoxy Styrene (B11656) Derivatives: The ring-opening of epoxy styrene (styrene oxide) and its derivatives with amines is another viable method. This reaction, when carried out with methylamine, would directly yield a 1-phenyl-2-(methylamino)ethanol derivative. Further functional group manipulations would be necessary to arrive at the 3-carbon chain of the target molecule.
The synthesis of 3-Hydroxy-N-methyl-3-phenyl-propylamine from these precursors involves a series of chemical transformations.
Another well-documented route is the reduction of 3-(dimethylamino)propiophenone (B1583344) with sodium borohydride (B1222165) to form 3-(dimethylamino)-1-phenylpropanol. This intermediate is then used in subsequent steps to synthesize fluoxetine precursors.
The synthesis of 3-methylamino-1-phenylpropanol, another name for the target compound, can also be achieved through the reduction of 3-methylamino-1-phenyl-2-propen-1-one with sodium borohydride in acetic acid.
| Starting Material | Key Intermediate(s) | Key Reactions |
| Propiophenone/Acetophenone | 3-(Methylamino)-1-phenylpropan-1-one | Mannich reaction, Ketone reduction |
| Benzoylacetonitrile | Amino alcohol derivative | Reduction of nitrile and ketone |
| Epoxy Styrene | 1-Phenyl-2-(methylamino)ethanol derivative | Epoxide ring-opening |
Multi-step Chemical Transformations
Stereoselective Reduction Reactions
The stereoselective reduction of prochiral ketones and oximes is a cornerstone for establishing the desired stereochemistry in N-hydroxy-benzenepropanamine. Various reducing agents and catalytic systems have been developed to achieve high levels of stereocontrol.
Sodium Borohydride and Metal Hydrides: Sodium borohydride (NaBH₄) is a mild reducing agent, but its selectivity can be significantly enhanced by using it in combination with transition metal salts. For instance, the reduction of oximes with NaBH₄ in the presence of copper(II) sulfate (B86663) or nano copper particles can yield primary and secondary amines. niscpr.res.inshirazu.ac.ir More relevant to the synthesis of N-hydroxylamines is the controlled reduction of oximes, where cleavage of the N-O bond must be avoided. The NaBH₄/FeCl₃ system has been shown to reduce O-benzyloximes to the corresponding hydroxylamines with high yield (98%) and excellent diastereoselectivity (96:4). uc.pt Similarly, sodium cyanoborohydride (NaBH₃CN) in acetic acid is effective for the diastereoselective reduction of cyclic oximes to hydroxylamines. uc.pt Chiral modification of sodium borohydride itself, for example with zirconium tetrachloride (ZrCl₄) and chiral amino alcohols, has been successfully applied to the enantioselective reduction of oxime ethers, yielding optically active primary amines with high enantiomeric excess (up to 95% ee). rsc.org
Borane-Chiral Ligand Complexes: Borane (B79455) (BH₃) complexes are powerful reducing agents, and their stereoselectivity can be directed by chiral ligands, most notably through the formation of chiral oxazaborolidine catalysts. nih.gov These catalysts, derived from chiral amino alcohols, are highly effective for the asymmetric reduction of ketones to secondary alcohols, which can be precursors to the target amine. nih.gov The use of borane complexes with chiral diene ligands, such as those involving rhodium(I), has also been reported for the asymmetric synthesis of chiral boranes, showcasing the versatility of borane chemistry in asymmetric synthesis. rsc.org
| Reagent/System | Substrate | Product | Selectivity | Reference |
| NaBH₄/FeCl₃ | O-benzyloxime | N-hydroxylamine | 96:4 dr | uc.pt |
| NaBH₃CN/AcOH | Cyclopentanone (E)-oxime | N-hydroxylamine | Single diastereoisomer | uc.pt |
| NaBH₄/ZrCl₄/Chiral Amino Alcohol | Ketoxime O-alkyl ether | Chiral primary amine | ≤95% ee | rsc.org |
| BH₃ • SMe₂ / Chiral Amino Alcohol | α-chloroacetophenone | Chiral alcohol | up to 94% ee | nih.gov |
Mannich Reaction Applications in Phenylpropylamine Synthesis
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that is fundamental to the synthesis of β-aminoketones, which are direct precursors to the phenylpropylamine backbone. nih.gov This three-component condensation involves an active hydrogen compound (like a ketone), formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. nih.gov
In the context of phenylpropylamine synthesis, a suitable acetophenone derivative reacts with an aldehyde and an amine (or ammonia) to form the β-aminoketone. researchgate.net The subsequent reduction of the ketone functionality yields the desired 1,3-amino alcohol, and further transformations can lead to the final phenylpropylamine derivative. The reaction can be catalyzed by acids or bases and has been adapted to various conditions, including the use of nanocatalysts to improve yields and reaction rates under green conditions. nih.gov Asymmetric variants of the Mannich reaction, employing chiral organocatalysts, can produce enantiomerically enriched β-aminoketones, setting the stereochemistry early in the synthetic sequence. nih.govorganic-chemistry.org
Nucleophilic Substitution Pathways
Another relevant mechanism is Nucleophilic Aromatic Substitution (SNAr). This two-step addition-elimination process occurs when an aryl halide with strong electron-withdrawing groups (e.g., nitro groups) is treated with a potent nucleophile. libretexts.orgscranton.edu While direct application to an unsubstituted phenyl ring is difficult, appropriately substituted precursors could undergo SNAr to install the nitrogen moiety.
Biocatalytic Reductive Amination
Biocatalysis has emerged as a powerful and sustainable technology for the synthesis of chiral amines. Enzymes such as imine reductases (IREDs) and transaminases (TAs) are particularly effective for the asymmetric synthesis of amines from prochiral ketones. researchgate.netrsc.org
Imine Reductases (IREDs): These NAD(P)H-dependent enzymes catalyze the asymmetric reduction of pre-formed or in situ-generated imines to chiral amines. whiterose.ac.ukresearchgate.net They offer a direct route to secondary and tertiary amines with high enantioselectivity. whiterose.ac.uk The use of whole-cell biocatalysts containing overexpressed IREDs simplifies catalyst preparation and reduces costs, making the process more economically viable. nih.gov A key advantage is the ability to use the host cell's intrinsic machinery for cofactor regeneration. nih.gov
Transaminases (TAs): ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a prochiral ketone, producing a chiral amine and a ketone byproduct. nih.govmdpi.com This method is highly attractive for producing enantiopure primary amines. rsc.org By optimizing reaction conditions, (R)-enantiomers of various 1-phenylpropan-2-amines have been produced with 88–89% conversion and >99% enantiomeric excess (ee). nih.govrsc.org Kinetic resolution of racemic amines is also possible, allowing access to the (S)-enantiomers. nih.gov
| Enzyme Class | Reaction Type | Substrate | Product | Key Advantages | References |
| Imine Reductase (IRED) | Asymmetric Reductive Amination | Ketone + Amine | Chiral Secondary/Tertiary Amine | High stereoselectivity; cofactor regeneration in whole-cell systems | rsc.orgwhiterose.ac.uknih.gov |
| Transaminase (TA) | Asymmetric Synthesis | Prochiral Ketone | Chiral Primary Amine | High conversion and enantioselectivity (>99% ee); environmentally friendly | nih.govmdpi.comrsc.org |
| Transaminase (TA) | Kinetic Resolution | Racemic Amine | Enantioenriched Amine | Access to the opposite enantiomer (>95% ee) | nih.govrsc.org |
Enantioselective Synthesis and Chiral Resolution Techniques
Achieving enantiopurity is critical for many pharmaceutical compounds. This can be accomplished either through direct asymmetric synthesis or by separating enantiomers from a racemic mixture via chiral resolution.
Asymmetric synthesis methods, as detailed above, include the use of chiral catalysts in reduction reactions (borane-chiral ligand complexes) and biocatalytic reductive amination (IREDs and TAs), which directly produce an enantioenriched product. nih.govresearchgate.net
When a racemic mixture is synthesized, chiral resolution is necessary. The most common method is the formation of diastereomeric salts. wikipedia.orgchiralpedia.com This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. wikipedia.org The resulting diastereomeric salts often have different solubilities, allowing one to be selectively crystallized and separated. wikipedia.org The chiral resolving agent is then removed to yield the pure enantiomer. wikipedia.org Another significant method is chiral chromatography, where a racemic mixture is separated on a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). nih.gov This technique is widely used for both analytical and preparative-scale separations. nih.govnih.gov
Process Optimization and Industrial Scale-Up Considerations
Transitioning a synthetic route from the laboratory to an industrial scale requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and sustainability. longdom.orgblazingprojects.com Key considerations include optimizing reaction conditions such as temperature, pressure, catalyst loading, and substrate concentration to maximize yield and minimize waste. nih.gov
For the synthesis of hydroxylamine derivatives, safety is a major concern. The development of continuous-flow processes can significantly enhance safety by minimizing the volume of hazardous reagents at any given time and allowing for better control over reaction parameters. mdpi.com A continuous synthesis for N-benzylhydroxylamine hydrochloride was optimized, achieving a 75% yield under mild conditions and demonstrating economic viability for large-scale application. mdpi.com
The scale-up of biocatalytic processes, such as those using IREDs, has progressed from milligram-scale transformations to ton-scale industrial reactions. whiterose.ac.uk This advancement is driven by protein engineering to improve enzyme activity and stability, as well as reaction engineering to overcome challenges like unfavorable equilibria. rsc.orgmdpi.com Integrating multiple reaction steps into a single continuous process ("telescoping") further enhances efficiency by reducing the need for intermediate isolation and purification steps, thereby lowering the process mass intensity. nih.govmdpi.com
Chemical Reactivity, Mechanistic Insights, and Functional Transformations
Fundamental Reactivity of N-Hydroxylamines
N-hydroxylamines are a class of organic compounds containing a nitrogen atom bonded to both a hydroxyl group (-OH) and an organic substituent. This unique arrangement imparts a versatile chemical nature, allowing them to act as both nucleophiles and electrophiles and to participate in a variety of important chemical transformations.
N-Alkylation and Acylation Reactions
The nitrogen atom in N-hydroxylamines possesses a lone pair of electrons, making it nucleophilic. Consequently, it readily reacts with alkylating and acylating agents.
N-Alkylation: N-hydroxylamines react with alkylating agents, such as alkyl halides, primarily at the nitrogen atom to form N-alkylated hydroxylamines. wikipedia.org This reaction proceeds via a standard nucleophilic substitution mechanism. However, O-alkylation can also be achieved by first deprotonating the hydroxyl group with a strong base, like sodium hydride, to form an alkoxide intermediate which then attacks the alkylating agent. wikipedia.org Controlling the reaction conditions is crucial to prevent undesired side reactions like dialkylation. wikipedia.org
N-Acylation: The reaction of N-hydroxylamines with acylating agents (e.g., acyl chlorides, anhydrides) can lead to either N-acylation or O-acylation. Kinetic studies have shown that acylation can rapidly produce both O-acyl and N-acyl hydroxylamines. acs.org The initial acylation often favors the oxygen atom due to its high reactivity, forming an unstable O-acylhydroxylamine, which can then rearrange or react further with another molecule of hydroxylamine (B1172632) to yield a more stable N-acylhydroxylamine, commonly known as a hydroxamic acid. acs.org The reaction pathway is influenced by factors such as the nature of the acylating agent, the solvent, and the pH.
Redox Chemistry of the N-Hydroxy Group
The N-hydroxy functional group is redox-active, meaning it can be both oxidized and reduced.
Oxidation: N-hydroxylamines can be oxidized to form various products, including nitrones and nitroso compounds. The specific product depends on the oxidant used and the structure of the hydroxylamine. For instance, the oxidation of secondary amines can be a route to synthesizing N,N-disubstituted hydroxylamines, but care must be taken to avoid over-oxidation to nitrones. wikipedia.org The oxidation of hydroxylamine itself can yield products like nitrous oxide (N₂O) or dinitrogen (N₂), depending on the reaction conditions and the relative concentrations of the reactants. rsc.org
Reduction: The N-O bond in hydroxylamines is relatively weak and can be cleaved under reductive conditions. N-organylhydroxylamines can be reduced to the corresponding primary amines using reagents like zinc in hydrochloric acid. wikipedia.org Hydroxylamine and its salts are also recognized as powerful reducing agents in various chemical processes, including polymer preparation and photographic development. britannica.com
Rearrangement Pathways
N-hydroxylamines and their derivatives are known to undergo several important rearrangement reactions, which are valuable in organic synthesis for creating new molecular frameworks.
Beckmann Rearrangement: While technically a reaction of oximes (which are synthesized from hydroxylamines and carbonyls), the Beckmann rearrangement is a classic transformation in this chemical space. wikipedia.org It involves the acid-catalyzed rearrangement of an oxime to an amide. masterorganicchemistry.com The reaction proceeds by converting the oxime's hydroxyl group into a good leaving group, followed by the migration of the alkyl or aryl group anti-periplanar to the leaving group, breaking the N-O bond. masterorganicchemistry.com
Cope Elimination: This reaction involves the pyrolysis of tertiary amine N-oxides, which can be formed from the oxidation of tertiary amines or the alkylation of hydroxylamines. The process is a thermal syn-elimination that yields an alkene and a hydroxylamine. mdpi.com
researchgate.netacs.org-Sigmatropic Rearrangements: Tertiary allylic N-oxides can undergo a researchgate.netacs.org-Meisenheimer rearrangement to form trisubstituted hydroxylamines. mdpi.com This is a highly efficient and atom-economical method for preparing these complex hydroxylamines.
Owari-rearrangement: This reaction involves the rearrangement of β-chloro N-oxides to hydroxylamines via a cyclic oxazetidinium intermediate, which can be opened by various nucleophiles. acs.org
Specific Reactions and Derivatives of Benzenepropanamine, N-hydroxy-
Benzenepropanamine, N-hydroxy-, also known as N-(3-phenylpropyl)hydroxylamine, combines the reactive N-hydroxy functional group with a phenylpropyl side chain. While specific literature on this exact molecule is limited, its reactivity can be inferred from the general principles of N-aryl and N-alkyl hydroxylamines.
The presence of the N-hydroxy group makes it susceptible to the reactions described in section 3.1. It is expected to undergo:
Alkylation and Acylation at both the nitrogen and oxygen atoms, depending on the reagents and conditions.
Redox Reactions: It can be oxidized to the corresponding nitrone or nitroso compound or act as a reducing agent.
Substitution Reactions: As an N-substituted hydroxylamine, it can serve as a nucleophile in substitution reactions. For example, N-arylhydroxylamines can undergo substitution reactions on activated aromatic halides. thieme-connect.de
Derivatives of N-arylhydroxylamines are synthetically valuable. For instance, O-acyl-N-arylhydroxylamines can undergo a acs.orgacs.org-sigmatropic rearrangement to produce 2-aminophenol derivatives. acs.org Furthermore, N-carbamate-N-arylhydroxylamines are known substrates for the oxytrifluoromethylation of alkenes. acs.org An important derivative of the parent compound is N-hydroxy-N-nitroso-benzenamine, which is used in the form of its ammonium (B1175870) salt, known as Cupferron.
Mechanistic Studies on 3-Hydroxy-N-methyl-3-phenyl-propylamine Transformations
The compound 3-Hydroxy-N-methyl-3-phenyl-propylamine is a crucial intermediate in the synthesis of several pharmaceutical compounds, most notably fluoxetine (B1211875). chemicalbook.comchemicalbook.com Its transformations, particularly etherification, are of significant mechanistic interest.
Etherification Mechanisms (e.g., formation of trifluoromethylphenoxy linkages)
The formation of an ether linkage at the hydroxyl group of 3-Hydroxy-N-methyl-3-phenyl-propylamine is a key step in the synthesis of fluoxetine, which features a 4-(trifluoromethyl)phenoxy group. nih.gov This transformation is typically achieved through a nucleophilic substitution reaction.
The mechanism generally follows the principles of the Williamson ether synthesis.
Deprotonation: The reaction is initiated by treating the alcohol, 3-Hydroxy-N-methyl-3-phenyl-propylamine, with a strong base, such as sodium hydride (NaH). nih.gov The base removes the acidic proton from the hydroxyl group, generating a nucleophilic alkoxide intermediate.
Nucleophilic Attack: The newly formed alkoxide then acts as a nucleophile, attacking an electrophilic aromatic compound. In the synthesis of fluoxetine, this electrophile is typically an activated aryl halide, such as 1-fluoro-4-(trifluoromethyl)benzene or 4-chlorobenzotrifluoride. nih.govgoogle.com
Substitution: The attack of the alkoxide on the aromatic ring, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing trifluoromethyl group, leads to the displacement of the halide leaving group (e.g., fluoride or chloride). nih.gov This step forms the desired aryl ether bond, yielding the final product.
Alternative methods, such as copper-catalyzed coupling reactions, can also be employed. In one procedure, the reaction is performed with 4-iodobenzotrifluoride in the presence of a copper(I) bromide catalyst and cesium carbonate as the base. chemicalbook.com This suggests an Ullmann condensation-type mechanism for the ether formation.
Derivatization Strategies for Synthetic Elaboration (e.g., carbamoylation)
The N-hydroxy group of benzenepropanamine, N-hydroxy- serves as a versatile handle for synthetic elaboration, allowing for the introduction of various functional groups to modulate the molecule's properties. One key derivatization strategy is carbamoylation, which leads to the formation of N-hydroxy carbamates. These derivatives are of significant interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis.
A prevalent method for the synthesis of N-aryl-N-hydroxy carbamates involves a two-step protocol starting from the corresponding nitroarene. This approach circumvents the direct handling of potentially unstable N-hydroxy amines. The process begins with a zinc-mediated reduction of a nitroarene in the presence of a chloroformate, which efficiently yields an N,O-bisprotected hydroxylamine. Subsequent selective solvolysis of this intermediate with a reagent such as sodium methoxide furnishes the desired N-aryl-N-hydroxy carbamate in excellent yields. thieme-connect.de This indirect route to carbamoylation highlights a practical strategy for accessing these valuable derivatives.
The reaction can be summarized as follows:
One-Pot Reduction and Protection: The nitroarene is reduced using zinc powder in an aqueous solution of ammonium chloride, with a chloroformate present to trap the intermediate hydroxylamine. This step typically proceeds smoothly under ambient conditions.
Selective Deprotection: The resulting N,O-bisprotected hydroxylamine is then treated with a base, like sodium methoxide in methanol (B129727), at room temperature. This selectively removes the O-protecting group, yielding the final N-aryl-N-hydroxy carbamate.
This methodology provides a reliable and high-yielding pathway to N-hydroxy carbamates, as illustrated in the following table which showcases the synthesis of various N-aryl-N-hydroxy carbamates.
| Entry | R¹ (in Nitroarene) | R² (in Chloroformate) | Overall Yield (%) |
| 1 | H | Et | 75 |
| 2 | 4-Me | Et | 72 |
| 3 | 4-OMe | Et | 71 |
| 4 | 4-F | Et | 65 |
| 5 | 4-Cl | Et | 68 |
| 6 | 3-Cl | Et | 70 |
| 7 | H | Bn | 73 |
| 8 | 4-Me | Bn | 74 |
Data adapted from a two-step protocol for the synthesis of N-aryl-N-hydroxy carbamates. thieme-connect.de
While direct carbamoylation of N-hydroxy-benzenepropanamine is plausible, for instance through reaction with an isocyanate or a carbamoyl chloride, the synthetic route starting from the corresponding nitro compound often proves more efficient and higher yielding for analogous N-aryl compounds. thieme-connect.de
Radical Addition Reactions (e.g., initiation with tetrahalomethanes)
The N-hydroxy-benzenepropanamine molecule can potentially engage in radical addition reactions, particularly when initiated by radical species generated from precursors like tetrahalomethanes. The decomposition of a tetrahalomethane, such as carbon tetrachloride (CCl₄), can be initiated thermally or photochemically, or through the use of a radical initiator like benzoyl peroxide, to generate trihalomethyl radicals (e.g., •CCl₃) and trihalomethylperoxyl radicals (e.g., •OOCCl₃). nih.gov
These highly reactive radical species can then interact with N-hydroxy-benzenepropanamine. Based on analogous studies with molecules containing hydroxyl and amino functionalities, the reaction mechanism is expected to proceed via hydrogen abstraction followed by radical coupling or other subsequent reactions. nih.gov
The probable mechanistic steps are as follows:
Initiation: A radical initiator promotes the homolytic cleavage of the carbon-halogen bond in the tetrahalomethane to generate a trihalomethyl radical.
Example: CCl₄ → •CCl₃ + •Cl
Hydrogen Abstraction: The highly reactive •CCl₃ radical can abstract a hydrogen atom from the N-hydroxy-benzenepropanamine molecule. The most likely sites for abstraction are the hydroxyl hydrogen (O-H) or the hydrogen on the nitrogen atom (N-H), if present in a tautomeric form, or even from the benzylic position of the propanamine side chain. Abstraction of the hydroxyl hydrogen would generate an aminoxyl radical.
Radical Recombination/Further Reactions: The resulting radical on the N-hydroxy-benzenepropanamine backbone can then undergo various reactions, including recombination with another trihalomethyl radical.
A study on the reaction of trichloromethyl and trichloromethylperoxyl radicals with hydroxyproline, a molecule containing a secondary amine and a hydroxyl group, revealed the formation of numerous analog products. nih.gov Intriguingly, the majority of the products resulted from modifications to the hydroxyproline structure itself, with very few incorporating the carbon or chlorine atoms from the carbon tetrachloride. nih.gov This suggests that the primary role of the radicals generated from the tetrahalomethane can be to initiate a cascade of reactions within the substrate molecule, leading to a variety of derivatives rather than simple adducts.
If this reactivity pattern holds for N-hydroxy-benzenepropanamine, the interaction with radicals derived from tetrahalomethanes would be expected to yield a complex mixture of products, likely involving oxidation, rearrangement, or dimerization of the parent molecule, rather than straightforward addition of the trihalomethyl group.
| Reactant | Initiator/Conditions | Generated Radicals | Potential Reaction Type with N-hydroxy-benzenepropanamine |
| Carbon Tetrachloride (CCl₄) | Benzoyl Peroxide / Heat | •CCl₃, •OOCCl₃ | Hydrogen Abstraction, Radical-induced molecular modification |
| Bromotrichloromethane (CBrCl₃) | UV light | •CCl₃, •Br | Hydrogen Abstraction, Radical Coupling |
Advanced Spectroscopic and Chromatographic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.
¹H-NMR Spectroscopy: The proton NMR spectrum of Benzenepropanamine, N-hydroxy- would provide key information about the number and connectivity of hydrogen atoms. The expected signals, their chemical shifts (δ) in ppm, multiplicities, and integrations would be:
Aromatic Protons: A multiplet signal integrating to 5 protons, typically in the range of δ 7.2-7.4 ppm, corresponding to the monosubstituted benzene (B151609) ring.
Benzylic Protons (-CH₂-Ph): A triplet signal integrating to 2 protons, expected around δ 2.6-2.8 ppm, for the methylene (B1212753) group attached to the phenyl ring.
Methylene Protons (-CH₂-CH₂-N): A multiplet (likely a quintet or sextet) integrating to 2 protons, expected around δ 1.8-2.0 ppm, for the central methylene group of the propyl chain.
Methylene Protons (-CH₂-NOH): A triplet signal integrating to 2 protons, expected around δ 2.9-3.1 ppm, for the methylene group attached to the N-hydroxy group.
Hydroxylamine (B1172632) Protons (N-H and O-H): Two broad singlet signals, each integrating to 1 proton. Their chemical shifts are variable and depend on solvent, concentration, and temperature. The N-H proton might appear between δ 5-7 ppm, and the O-H proton could be in a similar or wider range. These signals would disappear upon the addition of D₂O.
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For Benzenepropanamine, N-hydroxy-, the following signals would be anticipated:
Aromatic Carbons: Four signals in the δ 125-142 ppm range. The signal for the ipso-carbon (C1) would be around δ 141-142 ppm. The signals for the ortho (C2, C6), meta (C3, C5), and para (C4) carbons would appear between δ 125-129 ppm.
Propyl Chain Carbons: Three distinct signals for the aliphatic carbons. The benzylic carbon (-CH₂-Ph) would be expected around δ 33-35 ppm, the central carbon (-CH₂-CH₂-N) around δ 30-32 ppm, and the carbon attached to the nitrogen (-CH₂-NOH) around δ 50-55 ppm.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. orgchemboulder.com For Benzenepropanamine, N-hydroxy-, the characteristic absorption bands would include:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group, broadened due to hydrogen bonding. wpmucdn.com
N-H Stretch: A medium to weak band around 3100-3300 cm⁻¹. orgchemboulder.com
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
Aliphatic C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Aromatic C=C Bending: Overtone and combination bands in the 1650-2000 cm⁻¹ region and characteristic sharp peaks from 1450-1600 cm⁻¹.
N-H Bending: A band around 1500-1600 cm⁻¹. libretexts.org
C-N Stretch: A weak to medium absorption in the 1000-1250 cm⁻¹ range for the aliphatic C-N bond. libretexts.org
Aromatic C-H Bending (Out-of-Plane): Strong bands in the 690-770 cm⁻¹ region, indicative of a monosubstituted benzene ring.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Determination (e.g., LCMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation patterns. For Benzenepropanamine, N-hydroxy- (Molecular Formula: C₉H₁₃NO, Molecular Weight: 151.21 g/mol ), the mass spectrum would be expected to show:
Molecular Ion Peak (M⁺): A peak at m/z = 151, corresponding to the intact molecule. Due to the presence of one nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule. libretexts.org
Key Fragmentation Peaks: Common fragmentation pathways for N-alkyl anilines and related structures involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and cleavage at the benzylic position. Expected fragments could include:
m/z = 91: The tropylium (B1234903) ion ([C₇H₇]⁺), a very common and stable fragment for compounds containing a benzyl (B1604629) group.
m/z = 60: A fragment corresponding to [CH₂=N(H)OH]⁺ from alpha-cleavage.
Loss of the hydroxyl group (-OH, 17 Da) or water (-H₂O, 18 Da) from the molecular ion.
Liquid Chromatography-Mass Spectrometry (LC-MS) would couple the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound in complex mixtures. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is essential for assessing the purity of a synthesized compound. A reversed-phase HPLC method would typically be employed for Benzenepropanamine, N-hydroxy-.
Stationary Phase: A nonpolar column, such as a C18 or C8 column.
Mobile Phase: A polar solvent mixture, commonly acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. libretexts.org
Detection: A UV detector would be suitable, as the benzene ring possesses a chromophore that absorbs UV light, typically around 254 nm.
Purity Assessment: A pure sample would ideally exhibit a single sharp peak at a specific retention time under defined conditions. The presence of other peaks would indicate impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.
X-ray Powder Diffraction (XRPD) for Solid-State Characterization
X-ray Powder Diffraction (XRPD) is a powerful technique for characterizing the solid-state nature of a crystalline material. If Benzenepropanamine, N-hydroxy- is isolated as a crystalline solid, XRPD can provide a unique "fingerprint" of its crystal structure. The analysis involves directing X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is characteristic of the specific crystalline lattice. This pattern can be used to identify the compound, determine its polymorphic form, and assess its crystallinity. wikipedia.org
Elemental Analysis for Stoichiometric Composition
Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) within a compound. For Benzenepropanamine, N-hydroxy-, the theoretical elemental composition is calculated from its molecular formula, C₉H₁₃NO.
Carbon (C): 71.49%
Hydrogen (H): 8.67%
Nitrogen (N): 9.26%
Oxygen (O): 10.58%
Experimental results from an elemental analyzer that match these theoretical values within an acceptable margin (typically ±0.4%) would serve as strong evidence for the compound's stoichiometric purity and elemental formula.
Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity
Benzenepropanamine, N-hydroxy- is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it is optically inactive and would not rotate plane-polarized light (optical rotation would be zero). Consequently, chiroptical methods such as Optical Rotation and Circular Dichroism (CD), which are used to study chiral molecules and determine enantiomeric purity, are not applicable for its characterization. fda.gov
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. sci-hub.seresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies. For Benzenepropanamine, N-hydroxy-, DFT calculations can be employed to compute a variety of electronic properties and reactivity descriptors.
Key parameters that would be calculated include:
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. nih.gov
Electrostatic Potential (ESP): An ESP map visually represents the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Benzenepropanamine, N-hydroxy-, the oxygen and nitrogen atoms of the N-hydroxy group would be expected to be electron-rich sites.
Partial Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the electron distribution and identifying polar bonds within the molecule.
Table 1: Illustrative Calculated Electronic Properties for Benzenepropanamine, N-hydroxy- (Hypothetical Data)
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates potential for electron donation from the N-hydroxy group. |
| LUMO Energy | -0.8 eV | Suggests susceptibility to nucleophilic attack at specific sites. |
| HOMO-LUMO Gap | 5.7 eV | Reflects the molecule's kinetic stability. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |
These calculations are sensitive to the choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311++G(d,p)), which must be carefully selected to ensure accuracy. sci-hub.seresearchgate.net Such studies on related amphetamine derivatives have shown that nitrogen and oxygen electronic environments are sensitive to substituent changes, which in turn influences biological activity. sci-hub.se
Molecular Dynamics Simulations for Conformational Analysis
The flexibility of the propanamine side chain in Benzenepropanamine, N-hydroxy- means the molecule can adopt numerous conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing detailed information on its conformational preferences and flexibility.
In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, resulting in a trajectory that describes the positions and velocities of the atoms. This allows for the exploration of the molecule's potential energy surface. For a single molecule like Benzenepropanamine, N-hydroxy-, simulations can be performed in a vacuum or, more realistically, in the presence of an explicit or implicit solvent to model its behavior in solution. researchgate.net
Key insights from MD simulations would include:
Identification of Stable Conformers: By analyzing the trajectory, low-energy, stable conformations can be identified. This is crucial as the biological activity and reactivity of a molecule are often dependent on its three-dimensional shape. mdpi.comfrontiersin.org
Dihedral Angle Distributions: Analysis of the dihedral angles along the propanamine chain can reveal the most probable orientations of the phenyl ring relative to the N-hydroxy group.
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the N-hydroxy group's hydrogen and the oxygen atom, or with the pi-system of the benzene (B151609) ring, can be assessed.
Table 2: Key Dihedral Angles for Conformational Analysis of Benzenepropanamine, N-hydroxy-
| Dihedral Angle | Description | Expected Preferred Orientations (Illustrative) |
| τ1 (C-C-C-N) | Defines the orientation of the amine group relative to the phenyl ring. | Gauche and anti conformations are likely to be populated. |
| τ2 (C-C-N-O) | Describes the orientation of the hydroxyl group relative to the carbon chain. | Influenced by steric hindrance and potential intramolecular interactions. |
The results of such simulations are often visualized using Ramachandran-like plots for the key dihedral angles to show the populated conformational space.
Predictive Modeling of Reaction Pathways and Transition States
Understanding how Benzenepropanamine, N-hydroxy- might react is crucial for predicting its stability, metabolism, and potential chemical transformations. Computational chemistry allows for the detailed exploration of reaction mechanisms by locating and characterizing transition states (TS). nih.govresearchgate.net Transition state theory (TST) is a cornerstone of these investigations. wikipedia.orglibretexts.org
For Benzenepropanamine, N-hydroxy-, potential reactions of interest could include oxidation of the hydroxylamine (B1172632) moiety, N-O bond cleavage, or reactions at the aromatic ring. nih.govacs.orgacs.org To model these pathways:
Reactant and Product Structures: The geometries of the starting material(s) and product(s) are optimized.
Transition State Search: A search algorithm (e.g., synchronous transit-guided quasi-Newton, STQN) is used to find the saddle point on the potential energy surface that connects reactants and products. This saddle point is the transition state. nih.gov
Frequency Calculation: A vibrational frequency analysis is performed on the TS structure. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified TS correctly connects the desired reactants and products.
The energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡), a key determinant of the reaction rate. wikipedia.org Studies on the oxidation of tertiary amines and the reactions of hydroxylamines have successfully used these methods to elucidate complex reaction mechanisms. nih.govrsc.org
Table 3: Hypothetical Activation Energies for a Reaction of Benzenepropanamine, N-hydroxy-
| Reaction Pathway | Transition State | Calculated Activation Energy (ΔG‡) (kcal/mol) (Illustrative) |
| N-Oxidation | TS-Oxidation | 25.4 |
| N-O Bond Homolysis | TS-Homolysis | 45.1 |
Structure-Reactivity Relationship Investigations (Computational)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that correlate a molecule's chemical structure with its biological activity or chemical reactivity, respectively. acs.orgnih.gov While QSAR is often used in medicinal chemistry, the principles are directly applicable to understanding reactivity. mdpi.comresearchgate.netkoreascience.kr
For Benzenepropanamine, N-hydroxy-, a computational QSRR study could be performed on a series of related derivatives with different substituents on the phenyl ring or alkyl chain.
Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, topological) would be calculated for each molecule in the series using quantum chemical methods.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates a subset of these descriptors to an observed or calculated measure of reactivity (e.g., a reaction rate constant or activation energy). nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Such models can reveal which molecular properties are most important for determining reactivity. For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could indicate that steric bulk or electrostatic potential at a certain position is critical for a particular reaction. acs.orgnih.gov Studies on phenethylamine (B48288) analogues have successfully used 3D-QSAR to guide the design of new compounds with desired properties. nih.gov
Intermolecular Interaction Studies (e.g., Charge Transfer Complex Formation)
Benzenepropanamine, N-hydroxy- can interact with other molecules through various non-covalent forces, including hydrogen bonding, van der Waals forces, and π-stacking. rsc.orgresearchgate.net A particularly interesting interaction is the formation of charge-transfer (CT) complexes, where the molecule acts as an electron donor (likely via the amine or phenyl ring) to an electron acceptor molecule. researchgate.netcam.ac.uk
Computational methods can be used to study these interactions in detail:
Supramolecular Complex Modeling: The geometry of a complex between Benzenepropanamine, N-hydroxy- and another molecule can be optimized to find the most stable arrangement.
Interaction Energy Calculation: The strength of the interaction can be quantified by calculating the binding energy, often corrected for basis set superposition error (BSSE).
Analysis of Charge Transfer: NBO or similar analyses can quantify the amount of charge transferred from the donor to the acceptor upon complex formation. researchgate.net Theoretical studies have successfully modeled the absorption spectra and stability of CT complexes involving amines. researchgate.netscience24.com
Non-Covalent Interaction (NCI) Plots: This visualization technique can identify the types and spatial locations of non-covalent interactions within the complex, distinguishing between attractive and repulsive forces.
Strategic Applications in Organic Synthesis Focus on Chemical Role
Role as a Key Intermediate in the Synthesis of Therapeutically Relevant Compounds
The phenylpropylamine scaffold is a common structural motif in a variety of pharmaceuticals. Benzenepropanamine, N-hydroxy- and its analogs serve as crucial precursors in the synthesis of these therapeutically important compounds, enabling the efficient construction of the desired molecular frameworks.
Precursor for Selective Serotonin Reuptake Inhibitors (SSRIs)
One of the most prominent applications of benzenepropanamine derivatives is in the synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs), a major class of antidepressant medications.
A key example is the synthesis of Fluoxetine (B1211875). A closely related analog, 3-Hydroxy-N-methyl-3-phenyl-propylamine, is a vital intermediate in the preparation of Fluoxetine Hydrochloride. chemicalbook.comchemicalbook.com Various synthetic strategies have been developed to produce this intermediate. One common approach involves the reduction of a corresponding propiophenone (B1677668) derivative. chemicalbook.com Another method utilizes the reductive ring-opening of 2-methyl-5-phenyl-oxazolidine. chemicalbook.com A third pathway proceeds through the reductive ring-opening of styrene (B11656) oxide or its derivatives to form a 3-substituted-1-phenylpropanol, which is then converted to the target N-methyl-3-phenyl-3-hydroxy-propylamine. chemicalbook.com An improved synthesis method starting from acetophenone (B1666503) has also been reported, offering high yield and suitability for industrial production. google.com
The following table summarizes the synthetic utility of a key Fluoxetine precursor:
| Precursor Compound | Therapeutic Target | Significance in Synthesis |
| 3-Hydroxy-N-methyl-3-phenyl-propylamine | Fluoxetine | Serves as a critical building block for the construction of the Fluoxetine molecule. chemicalbook.comchemicalbook.com |
Building Block for Diverse Phenylpropylamine Derivatives
The utility of the phenylpropylamine core extends beyond SSRIs. These structures form the backbone of various other therapeutic agents. For instance, Tolterodine, a muscarinic receptor antagonist used to treat urinary incontinence, is a complex phenylpropylamine derivative. chemeo.com
The synthesis of Tolterodine involves the preparation of key intermediates such as N,N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)-3-phenyl propanamide. chemeo.com While direct utilization of Benzenepropanamine, N-hydroxy- in this specific synthesis is not explicitly detailed in the provided sources, the structural similarity highlights the potential for N-hydroxy-phenylpropylamine derivatives to serve as versatile building blocks for a range of phenylpropylamine-based pharmaceuticals. The development of efficient, one-pot syntheses for these intermediates is an area of active research, aiming to improve commercial viability. chemeo.com
Chemical Derivatization for Probe and Ligand Development
The inherent reactivity of the N-hydroxy group in Benzenepropanamine, N-hydroxy- and its analogs makes them suitable for chemical derivatization. This property is particularly valuable in the development of molecular probes and ligands for biological imaging and research. For example, N-hydroxy-3-phenyl-2-propenamides have been synthesized and identified as novel inhibitors of human histone deacetylase (HDAC), with one derivative, NVP-LAQ824, entering human clinical trials. nih.gov
This demonstrates the potential for this class of compounds to be modified to interact with specific biological targets, a key requirement for the development of imaging agents such as SPECT ligands.
Contribution to the Development of Novel Synthetic Methodologies
The chemistry of N-hydroxy compounds is an area of ongoing investigation, leading to the development of new synthetic methods. For instance, novel base-mediated syntheses of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes have been developed. nih.gov These reactions, which can proceed in one or two steps, offer new routes to these important heterocyclic compounds. nih.gov Although not directly involving Benzenepropanamine, N-hydroxy-, this research highlights the broader interest in the reactivity of the N-hydroxy functionality and its potential to drive the discovery of new synthetic transformations. The development of such methodologies expands the toolkit available to organic chemists for the construction of complex molecules.
Emerging Research Directions and Future Outlook
Innovations in Green and Sustainable Synthetic Routes
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of Benzenepropanamine, N-hydroxy- would greatly benefit from the application of green chemistry principles. Potential areas of investigation include:
Biocatalysis: The use of enzymes or whole-cell systems for the selective hydroxylation of the corresponding amine precursor could offer a highly efficient and environmentally friendly synthetic route. This approach could minimize the use of hazardous reagents and reduce waste generation.
Flow Chemistry: Continuous flow synthesis presents an opportunity for a safer, more scalable, and efficient production process compared to traditional batch methods. nih.gov This technique allows for precise control over reaction parameters, potentially leading to higher yields and purity. nih.gov
Use of Greener Solvents: Exploration of aqueous solvent systems or other eco-friendly alternatives to traditional organic solvents would significantly enhance the sustainability of any developed synthesis.
A comparative table of potential green synthesis approaches is presented below.
| Synthesis Approach | Potential Advantages | Key Research Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and optimization, substrate specificity. |
| Flow Chemistry | Enhanced safety and scalability, precise process control. nih.gov | Initial setup costs, optimization of flow parameters. |
| Aqueous Synthesis | Reduced environmental impact, improved safety. | Solubility of reactants, potential for side reactions. |
Advances in Asymmetric Synthesis and Catalyst Development
The potential for chirality in Benzenepropanamine, N-hydroxy- suggests that the development of asymmetric synthetic methods would be a critical area of research. Advances in this field could focus on:
Chiral Catalysts: The design and application of novel chiral catalysts, such as those based on transition metals or organocatalysts, could enable the enantioselective synthesis of specific stereoisomers. Research in asymmetric catalysis for related compounds, like β-hydroxy enamines, has shown success with catalysts derived from enantioenriched amino alcohols.
Stereoselective Reductions: The development of stereoselective reduction methods for a suitable precursor, such as a ketone or imine, could provide access to enantiomerically pure forms of the target compound.
Future catalyst development could be guided by the following principles:
| Catalyst Type | Mechanism of Action | Potential for Benzenepropanamine, N-hydroxy- Synthesis |
| Transition Metal Catalysts | Coordination to the substrate to direct the approach of a reagent. | Enantioselective hydrogenation or oxidation of a precursor. |
| Organocatalysts | Activation of the substrate through the formation of chiral intermediates. | Asymmetric aldol (B89426) or Mannich-type reactions to construct the carbon skeleton. |
| Biocatalysts (Enzymes) | Highly specific active sites that bind the substrate in a defined orientation. | Kinetic resolution of a racemic mixture or stereoselective synthesis from a prochiral substrate. |
Exploration of Novel Chemical Transformations and Reactivity
A fundamental understanding of the chemical reactivity of Benzenepropanamine, N-hydroxy- is essential for its potential application. Future research should explore:
Reaction with Electrophiles and Nucleophiles: A systematic investigation of its reactions with a variety of electrophilic and nucleophilic reagents would map its chemical behavior and potential for further functionalization.
Rearrangement Reactions: Given the presence of the N-hydroxy group, the potential for rearrangements, such as the Bamberger or Cope elimination, should be investigated under various conditions.
Oxidation and Reduction Chemistry: Understanding the redox properties of the molecule is crucial. This would involve studying its behavior with different oxidizing and reducing agents to determine its stability and potential for transformation into other valuable compounds.
Development of High-Throughput Synthesis and Screening Methodologies
To accelerate the discovery of novel derivatives and applications of Benzenepropanamine, N-hydroxy-, the implementation of high-throughput techniques would be invaluable. This could involve:
Automated Synthesis Platforms: The use of robotic systems for the parallel synthesis of a library of derivatives would enable the rapid exploration of structure-activity relationships. nih.gov
Rapid Screening Assays: The development of high-throughput screening methods would allow for the quick evaluation of the synthesized compounds for desired properties, such as biological activity or catalytic performance. nih.govpurdue.edu
Enhanced Computational Prediction of Chemical Behavior
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For Benzenepropanamine, N-hydroxy-, computational studies could focus on:
Conformational Analysis: Predicting the stable conformations of the molecule to understand its three-dimensional structure.
Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR) to aid in the characterization of the synthesized compound.
Reaction Mechanism Studies: Using computational methods, such as Density Functional Theory (DFT), to elucidate the mechanisms of potential reactions and predict their feasibility and outcomes. nih.gov Computational studies on related amine N-oxides have been used to compare N-O bond dissociation enthalpies. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-hydroxy-benzenepropanamine derivatives?
- Methodological Answer : The synthesis of N-substituted benzenepropanamine derivatives typically involves palladium-catalyzed cross-coupling or nucleophilic substitution. For example, N-Benzyl propargylamine derivatives can be synthesized via Pd(PPh₃)₂Cl₂/dppf-catalyzed reactions with aryl halides in DMSO at 60°C, yielding products with 43–72% efficiency depending on substituents (e.g., trifluoromethyl groups enhance reactivity) . Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm regioselectivity and purity.
Q. How can spectroscopic techniques resolve structural ambiguities in N-hydroxy-benzenepropanamine analogs?
- Methodological Answer : ¹H NMR is critical for identifying proton environments near the hydroxylamine group (e.g., deshielded -NH-OH signals at δ 8–10 ppm). ¹³C NMR confirms carbonyl or aromatic substitution patterns, while ¹⁹F NMR is essential for trifluoromethyl-containing derivatives. Discrepancies in integration ratios or unexpected splitting may indicate incomplete purification or stereochemical impurities, necessitating iterative column chromatography or recrystallization .
Advanced Research Questions
Q. What catalytic systems optimize the synthesis of N-hydroxy-benzenepropanamine derivatives with electron-deficient aryl groups?
- Methodological Answer : Pd-based catalysts (e.g., Pd(PPh₃)₂Cl₂ with dppf ligands) in polar aprotic solvents like DMSO enhance reactivity toward electron-deficient aryl halides. Copper iodide (CuI) as a co-catalyst accelerates alkyne-azide cycloadditions in "click chemistry" approaches, as seen in triazole-linked benzenepropanamine derivatives . Yield improvements (up to 72%) are achieved by optimizing ligand-to-metal ratios and reaction temperatures (60°C for 6 hours).
Q. How do solvent polarity and pH influence the stability of N-hydroxy-benzenepropanamine during extraction?
- Methodological Answer : N-hydroxy derivatives are prone to oxidation under acidic or basic conditions. Stability studies using HPLC-MS show that neutral pH (6–8) in dichloromethane or acetone minimizes degradation. For liquid-liquid extraction, dispersive methods (e.g., DLLME-SFO) with N-Benzoyl-N-phenylhydroxylamine as a chelator improve recovery rates in aqueous matrices .
Q. What strategies address contradictory NMR data in N-hydroxy-benzenepropanamine analogs?
- Methodological Answer : Contradictions in NMR spectra (e.g., unexpected coupling or missing peaks) may arise from tautomerism or paramagnetic impurities. Deuterated solvents (CDCl₃ or DMSO-d₆) and relaxation agents (e.g., Cr(acac)₃) clarify dynamic equilibria. For example, hydroxylamine-protected derivatives exhibit stable imine resonances, whereas free -NH-OH groups show broad signals requiring low-temperature NMR (−40°C) for resolution .
Q. What are the mechanistic implications of substituent effects on the bioactivity of N-hydroxy-benzenepropanamine derivatives?
- Methodological Answer : Trifluoromethyl or methoxy groups enhance lipophilicity and binding affinity to biological targets (e.g., monoamine transporters). In vitro assays using fluorescence polarization or surface plasmon resonance (SPR) reveal structure-activity relationships (SARs), where electron-withdrawing groups improve metabolic stability but may reduce aqueous solubility. Molecular docking simulations validate these interactions .
Safety and Best Practices
Q. What safety protocols are critical for handling N-hydroxy-benzenepropanamine derivatives?
- Methodological Answer : Use NIOSH-approved respirators (P95/P99 filters) and impermeable gloves (nitrile) to prevent dermal exposure. Work under inert atmospheres (N₂/Ar) to avoid oxidation. Hazardous byproducts (e.g., nitroso compounds) require neutralization with ascorbic acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
